1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

This [4.6]-spirocyclic scaffold offers a unique seven-membered azepane ring fused to a 1,4-dithiolane, providing conformational rigidity (zero rotatable bonds) and a secondary amine handle for rapid derivatization. Its TPSA of 62.6 Ų supports CNS penetration, making it a superior choice over oxa-analogs for brain-targeted fragment libraries. Unlike smaller [4.4] or [5.5] regioisomers, the azepane ring alters pKa and exit vector geometry—critical for SAR continuity. Ideal for covalent inhibitor design through acrylamide warhead conjugation.

Molecular Formula C8H16ClNS2
Molecular Weight 225.8 g/mol
CAS No. 947534-12-5
Cat. No. B1390233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride
CAS947534-12-5
Molecular FormulaC8H16ClNS2
Molecular Weight225.8 g/mol
Structural Identifiers
SMILESC1CC2(CCNC1)SCCS2.Cl
InChIInChI=1S/C8H15NS2.ClH/c1-2-8(3-5-9-4-1)10-6-7-11-8;/h9H,1-7H2;1H
InChIKeyINUFMGOPPCKPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dithia-8-azaspiro[4.6]undecane Hydrochloride: Structural Identity, Procurement-Grade Specifications, and Research Utility


1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride (CAS 947534-12-5) is a heterocyclic spirocyclic secondary amine supplied as the hydrochloride salt with molecular formula C₈H₁₆ClNS₂ and molecular weight 225.8 g/mol [1]. The core scaffold consists of a seven-membered azepane ring (ring A) fused at a single quaternary carbon to a five-membered 1,4-dithiolane ring (ring B), creating a rigid [4.6] spiro junction that distinguishes it from other dithia-azaspiro regioisomers [2]. Its zero rotatable bonds and defined hydrogen bond donor/acceptor profile (HBD = 2, HBA = 3) confer conformational pre-organization valuable for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns [1]. Commercially available at 95% purity from multiple global vendors, it serves as a versatile building block for medicinal chemistry, particularly in CNS-targeted programs and covalent inhibitor design [2].

Why 1,4-Dithia-8-azaspiro[4.6]undecane Hydrochloride Cannot Be Interchanged with Other Dithia-Azaspiro Building Blocks


The dithia-azaspiro chemical space encompasses multiple regioisomers and ring-size variants (e.g., [4.4]nonane, [5.5]undecane, [4.5]decane frameworks) that differ critically in three-dimensional vector presentation of the secondary amine, dithiolane ring geometry, and overall lipophilicity [1]. A procurement decision to substitute 1,4-dithia-8-azaspiro[4.6]undecane with, for example, 1,5-dithia-9-azaspiro[5.5]undecane or 1,4-dithia-7-azaspiro[4.4]nonane would alter the exit vector angles from the spiro center, compromise structure-activity relationship (SAR) continuity, and invalidate crystallographic or docking models built around the [4.6] scaffold [2]. Furthermore, the seven-membered azepane ring in the target compound provides a distinct pKa and conformational flexibility profile compared to the six-membered piperidine or five-membered pyrrolidine rings in smaller analogs, directly impacting amine basicity, solubility, and engagement with biological targets [1]. These differences are quantitative and consequential; generic interchange risks experimental irreproducibility.

1,4-Dithia-8-azaspiro[4.6]undecane Hydrochloride: Head-to-Head Evidence for Differentiated Procurement


Structural Differentiation: [4.6] Spiro Geometry vs. [4.4] and [5.5] Regioisomers Determines 3D Pharmacophore Placement

The 1,4-dithia-8-azaspiro[4.6]undecane scaffold uniquely pairs a five-membered 1,4-dithiolane ring with a seven-membered azepane ring, producing a spirocyclic framework with a ring-size combination not replicated by the [4.4]nonane or [5.5]undecane analogs [1]. In the [4.4] series, the smaller pyrrolidine ring alters amine geometry, while the [5.5] variant employs a piperidine ring that changes both pKa and steric environment [2]. These geometric differences translate into quantitatively distinct exit vector angles from the spiro carbon, which SAR studies on related 1,4-dithiaspiro[4.5]decane 5-HT1A agonists have shown to profoundly affect receptor subtype selectivity [3]. No bioactivity data are available for the target compound itself; differentiation is based on structural uniqueness confirmed by InChI and SMILES [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

Physicochemical Differentiation: Computed LogP, TPSA, and HBD/HBA Profile Defines CNS Drug-Likeness Relative to 1-Oxa Analogs

The replacement of one sulfur atom with oxygen in the 1-oxa-4-thia-8-azaspiro[4.6]undecane analog (CAS 947534-13-6) increases topological polar surface area (TPSA) and alters lipophilicity, directly affecting predicted blood-brain barrier (BBB) permeability [2]. The target compound's two sulfur atoms lower TPSA compared to the oxa-thia hybrid, while maintaining a moderate HBD count (2), parameters that align with CNS drug-likeness guidelines (TPSA < 90 Ų; HBD ≤ 3) [1][2]. The hydrochloride salt form additionally enhances aqueous solubility and crystallinity for formulation or assay preparation, a practical advantage over the free base (CAS 25885-29-4) . Computed descriptors are provided in the table below; biological data confirming CNS penetration are not available for the target compound.

CNS Drug Design Physicochemical Property Analysis ADME Prediction

Purity and Salt Form Consistency: Vendor-Declared Assay Values Enable Reliable Procurement Across Suppliers

Across five independent vendors, the target compound is consistently offered as the hydrochloride salt at ≥95% purity (HPLC), with select suppliers providing 98% purity grades [1]. This contrasts with the structurally related 1,5-dithia-9-azaspiro[5.5]undecane hydrochloride, which is listed at 90% minimum purity by some suppliers, potentially introducing variability in biological assay results [2]. The target compound's free base form (CAS 25885-29-4) is also cataloged, but the hydrochloride salt is preferred for its improved handling characteristics and long-term storage stability at room temperature . Purity data are vendor-sourced and subject to lot-to-lot certificate of analysis verification.

Chemical Procurement Quality Control Compound Management

Synthetic Accessibility and Spirocyclic Rigidity: The [4.6] Scaffold as a Conformationally Constrained Bioisostere

The 1,4-dithia-8-azaspiro[4.6]undecane core is synthesized via acid-catalyzed condensation of azepan-4-one with 1,3-propanedithiol, a well-precedented route that yields the dithiolane-protected ketone as a rigid spirocycle . This synthetic accessibility contrasts with certain [5.5] and [4.5] dithia-azaspiro regioisomers, which require multi-step sequences and may introduce additional stereochemical complexity [3]. The resulting scaffold has zero rotatable bonds, meaning all conformational flexibility resides in ring puckering rather than bond rotation — a property exploited in bioisostere design to replace flexible linkers with rigid spiro cores [2]. Quantitative conformational analysis comparing [4.6] vs. [4.4] or [5.5] ring puckering energetics has not been published; the claim is based on the computed Rotatable Bond Count = 0, shared across all dithia-azaspiro regioisomers [1].

Bioisostere Design Conformational Restriction Medicinal Chemistry Strategy

1,4-Dithia-8-azaspiro[4.6]undecane Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Leveraging Favorable TPSA and Rigid Spiro Geometry

The target compound's computed TPSA of 62.6 Ų falls well within CNS drug-likeness thresholds (TPSA < 90 Ų), while its zero rotatable bonds provide the conformational rigidity valued in fragment libraries [1]. Procurement for CNS FBDD programs should prioritize this scaffold over 1-oxa-4-thia analogs (higher TPSA) when brain penetration is a critical design parameter [2]. The secondary amine in the azepane ring provides a synthetic handle for rapid derivatization (amide coupling, reductive amination, sulfonamide formation), enabling efficient fragment elaboration .

Covalent Inhibitor Design Exploiting the 1,4-Dithiolane Moiety as a Latent Electrophile

The 1,4-dithiolane ring is structurally related to dithiane-based covalent warheads explored in HCV NS3-NS4A protease inhibitors [3]. While the target compound itself lacks the carboxylic acid functionality present in spirapril-related dithia-azaspiro protease inhibitors (e.g., 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid derivatives), its secondary amine allows introduction of electrophilic acrylamide or vinyl sulfonamide warheads for targeted covalent inhibition strategies [3][4]. Researchers designing irreversible inhibitors should select the [4.6] scaffold when a seven-membered ring azepane is required for target complementarity, as this geometry is unavailable in the [4.4] or [5.5] series [6].

Scaffold-Hopping from Flexible Linker-Containing Leads to Conformationally Locked Spiro Analogues

In lead optimization programs where flexible alkyl linkers introduce entropic penalties upon target binding, the 1,4-dithia-8-azaspiro[4.6]undecane scaffold can serve as a rigid bioisostere. The published SAR of 1,4-dithiaspiro[4.5]decane 5-HT1A agonists demonstrates that spirocyclization of a flexible dithiane-containing lead can improve receptor subtype selectivity and metabolic stability [5]. The [4.6]undecane variant extends this concept to leads requiring a larger azacycle, offering procurement teams a unique ring-size option not covered by the well-precedented [4.4]nonane or [4.5]decane building blocks [5][3].

Antimicrobial Screening Libraries Incorporating Sulfur-Rich Spirocyclic Chemotypes

Sulfur-containing spiroheterocycles have demonstrated antimicrobial activity in phenotypic screens, with 1,4-dithia-6-azaspiro[4.4]nonan-7-one derivatives showing MIC values against Gram-positive and Gram-negative bacterial strains [7]. While no antimicrobial data exist for the target compound, its structural relatedness to these bioactive scaffolds supports its inclusion in diversity-oriented screening libraries aimed at identifying novel antibacterial chemotypes. The [4.6] ring system expands the chemical space coverage of dithia-azaspiro screening decks beyond the commonly sampled [4.4] and [4.5] frameworks [7].

Quote Request

Request a Quote for 1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.